N-methyl-1H-1,3-benzodiazol-4-amine
Overview
Description
“N-methyl-1H-1,3-benzodiazol-4-amine” is a chemical compound with the molecular weight of 147.18 . It is an important intermediate compound, which is widely used in the field of drug synthesis .
Synthesis Analysis
A common method for preparing similar compounds involves the reaction of phthalamide (benzimidamide) with ammonia . The specific synthesis step is to first react phthalamide with ammonia in the presence of an alcohol or a base to generate an imidazole compound, and then a redox reaction to obtain the final product .Molecular Structure Analysis
The molecular structure of “this compound” contains a benzene ring and an imidazole ring . The InChI code for this compound is1S/C8H9N3/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-5,9H,1H3,(H,10,11)
. It is stored at room temperature . The compound is soluble in common organic solvents such as alcohols, ethers, ketones, and has poor solubility in water .
Scientific Research Applications
Synthesis and Antimicrobial Activity
N-methyl-1H-1,3-benzodiazol-4-amine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, exhibiting good antibacterial activity and cytotoxicity in vitro (Noolvi et al., 2014).
Antitumor Properties
Several studies have focused on the antitumor properties of this compound and its derivatives. For instance, Chua et al. (1999) investigated 2-(4-aminophenyl)benzothiazoles, showing potent and selective antitumor activity against various cancer cell lines (Chua et al., 1999).
Catalytic Applications
This compound has been used in catalytic applications, such as in the fixation of CO2 onto amines, as described by Das et al. (2016). They developed thiazolium carbene-based catalysts derived from vitamin B1 for the N-formylation and N-methylation of amines (Das et al., 2016).
Synthetic Applications
This compound is also used in various synthetic applications. For example, Vedejs and Kongkittingam (2000) utilized N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides to prepare hindered peptides, including N-methylation steps (Vedejs & Kongkittingam, 2000).
Chemiluminescence in Liquid Chromatography
Yoshida et al. (2001) synthesized a chemiluminescence derivatization reagent for amines in liquid chromatography, which reacts selectively with amines to give highly chemiluminescent derivatives (Yoshida et al., 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Similar compounds, such as benzimidazoles, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Benzimidazole derivatives have been reported to interact with various biochemical pathways, influencing a wide range of biological activities .
Result of Action
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, indicating that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-methyl-1H-benzimidazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-5,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZISZGOHRVXCLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1504941-39-2 | |
Record name | N-methyl-1H-1,3-benzodiazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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